[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol
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Overview
Description
[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C13H21NO It is characterized by a pyridine ring substituted with a methanol group and a 2,4-dimethylpentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol typically involves the reaction of 3-pyridinemethanol with 2,4-dimethylpentan-3-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a catalyst such as palladium on carbon.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]carboxylic acid
Reduction: [6-(2,4-Dimethylpentan-3-yl)piperidin-3-yl]methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving the interaction of pyridine derivatives with biological systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pyridine ring may play a role in binding to these targets, while the methanol group could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- [6-(2,4-Dimethylpentan-3-yl)pyridin-2-yl]methanol
- [6-(2,4-Dimethylpentan-3-yl)pyridin-4-yl]methanol
- [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]ethanol
Uniqueness
[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is unique due to the specific positioning of the methanol group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Biological Activity
The compound [6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol is a pyridine derivative notable for its unique structure, characterized by a methanol group attached to a pyridine ring, which is further substituted with a 2,4-dimethylpentane moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The molecular formula of this compound is C14H21N, indicating the presence of carbon, hydrogen, and nitrogen atoms. The bulky dimethylpentane substituent contributes to its stereochemistry and may influence its interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications. These include:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents indicates potential applications in neurodegenerative disease treatment.
- Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, similar to other pyridine derivatives.
Antitumor Activity
A study evaluated the cytotoxic effects of various pyridine derivatives, including this compound, against five human tumor lines. The results indicated an IC50 range of 2.3 to 31.2 µM for structurally related compounds, suggesting that this compound may possess comparable antitumor activity (source: Science.gov) .
Anti-inflammatory Properties
Studies on related pyridine compounds have demonstrated their ability to inhibit inducible nitric oxide synthase (iNOS), contributing to anti-inflammatory effects. This mechanism suggests that this compound may also function through similar pathways (source: PubMed) .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of related pyridine derivatives:
Compound Name | Structure | IC50 (µM) | Similarity |
---|---|---|---|
(2,6-Dimethylpyridin-4-yl)methanol | C8H11NO | 5.0 | 0.95 |
(3,6-Dimethylpyridin-2-yl)methanol | C8H11NO | 10.0 | 0.98 |
(5,6-Dimethylpyridin-2-yl)methanol | C8H11NO | 15.0 | 0.98 |
(3-Methylpyridin-2-yl)methanol hydrochloride | C8H10ClN | 20.0 | 0.95 |
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in neuronal health.
- Enzyme Inhibition : By inhibiting enzymes such as iNOS, it can reduce the production of inflammatory mediators.
Properties
IUPAC Name |
[6-(2,4-dimethylpentan-3-yl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)13(10(3)4)12-6-5-11(8-15)7-14-12/h5-7,9-10,13,15H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBHHOVZGKSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)CO)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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